molecular formula C6H7N3S B2578968 5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole CAS No. 1343371-57-2

5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole

Cat. No.: B2578968
CAS No.: 1343371-57-2
M. Wt: 153.2
InChI Key: FBBCXHQHFITYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole is a chemical compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Biochemical Analysis

Biochemical Properties

5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, notably aldehyde dehydrogenase (ALDH) and ATP-binding cassette (ABC) transporters . The interaction with ALDH is particularly important as it inhibits the enzyme’s activity, which can lead to decreased tolerance to certain chemotherapeutic agents like cisplatin . Additionally, this compound has been shown to interact with proteins involved in the epithelial to mesenchymal transition (EMT), affecting cell migration and invasion .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In non-small-cell lung cancer (NSCLC) cells, this compound has been observed to decrease cell viability and reduce cisplatin resistance . It influences cell signaling pathways by increasing the expression of E-Cadherin and decreasing the expression of ABCC1 and ALDH3A1 . These changes can lead to a reversal of the EMT phenotype, thereby reducing the migratory potential of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to ALDH and ABC transporters, inhibiting their activity . This inhibition leads to changes in gene expression, particularly those genes involved in drug resistance and cell migration . The compound also affects the expression of proteins involved in cell adhesion and signaling, contributing to its overall anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including prolonged inhibition of ALDH and ABC transporters .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit ALDH activity without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as ALDH and ABC transporters, affecting their activity and leading to changes in metabolic flux . The compound can also influence the levels of various metabolites, contributing to its overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with ALDH and ABC transporters . This localization is essential for its inhibitory effects on these enzymes and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with a suitable isothiocyanate precursor. One common method is the reaction of 1-methyl-1H-pyrazole with thiophosgene or its derivatives under basic conditions . Another approach involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU, under moderate heating conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. Optimization of reaction conditions, such as temperature, solvent, and purification techniques, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other derivatives.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as an adjuvant in chemotherapy to enhance the efficacy of existing drugs.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole is unique due to its specific structure, which combines the isothiocyanate group with a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to inhibit ALDH and enhance the efficacy of chemotherapy drugs sets it apart from other isothiocyanates .

Properties

IUPAC Name

5-(isothiocyanatomethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c1-9-6(2-3-8-9)4-7-5-10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBCXHQHFITYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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